Diethyl-d6-amine
Description
Properties
IUPAC Name |
2,2,2-trideuterio-N-(2,2,2-trideuterioethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N/c1-3-5-4-2/h5H,3-4H2,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNMFZURTQLUMO-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CNCC([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
79.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-d6-amine can be synthesized through various methods. One common approach involves the deuteration of diethylamine. This process typically includes the reaction of diethylamine with deuterated reagents such as deuterated methyl iodide (CD3I) under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale deuteration processes. These processes often utilize deuterium gas (D2) and catalysts to achieve high levels of deuterium incorporation. The reaction conditions are optimized to ensure maximum yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl-d6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary amines or other reduced forms.
Substitution: Results in the formation of substituted amines or other functionalized compounds.
Scientific Research Applications
Medicinal Chemistry
Diethyl-d6-amine is utilized in the development of pharmaceutical compounds due to its role as a building block in the synthesis of biologically active molecules.
- Antiviral and Antimicrobial Agents : Research indicates that derivatives of this compound exhibit significant biological activity. For instance, compounds synthesized using this compound have been shown to inhibit the Hedgehog signaling pathway, which is crucial in cancer biology. This inhibition can potentially lead to new treatments for tumors that exploit this pathway for growth and metastasis .
- Carbonic Anhydrase Inhibitors : A study highlighted a compound derived from this compound that demonstrated high efficacy as an inhibitor of carbonic anhydrase II, an enzyme implicated in various physiological processes and diseases . The compound exhibited an IC50 value of 1.545 µM, suggesting its potential as a therapeutic agent.
In analytical applications, this compound is employed as a solvent and internal standard due to its unique isotopic labeling.
- NMR Spectroscopy : this compound's deuterated nature makes it particularly useful in NMR spectroscopy for elucidating molecular structures without interference from hydrogen signals. This property enhances the clarity of spectral data, allowing for more accurate analysis .
Case Study 1: Inhibition of Carbonic Anhydrase II
A detailed kinetic analysis of a compound derived from this compound showed promising results as a competitive inhibitor of carbonic anhydrase II. The study employed Lineweaver–Burk plots to determine the inhibition mechanism, revealing that the compound increases the Michaelis constant while maintaining constant maximum velocity .
Case Study 2: Synthesis of Polyamides
In a recent study on polyamide synthesis using this compound, researchers reported yields exceeding 50% with high purity levels. This approach highlighted the reagent's efficiency in forming amide bonds under environmentally friendly conditions .
Mechanism of Action
The mechanism of action of diethyl-d6-amine is primarily related to its isotopic substitution. The presence of deuterium atoms affects the vibrational frequencies and zero-point energy of the molecule, leading to changes in its chemical reactivity and stability. This isotopic effect is leveraged in various applications, such as improving the metabolic stability of drugs by slowing down their degradation pathways.
Comparison with Similar Compounds
Structural and Isotopic Analogues
Dimethyl-d6-amine Hydrochloride (CAS 53170-19-7)
- Structure : Two methyl groups (CD₃) attached to an amine group.
- Deuterium Substitution : All six hydrogens in methyl groups replaced by deuterium .
- Applications : Primarily used in NMR studies and as a reference standard in analytical chemistry.
- Key Differences : Smaller alkyl chains (methyl vs. ethyl) reduce steric effects but limit versatility in synthetic modifications compared to Diethyl-d6-amine .
Bis(3-aminopropyl-d6)amine (CAS D-6189)
- Structure : A polyamine with deuterated propyl chains.
- Deuterium Substitution : Six deuteriums per propyl group, enhancing stability in metabolic tracing.
- Applications : Used in pharmaceutical research for studying drug delivery systems.
- Key Differences : Higher molecular weight and branched structure make it less suitable for simple coupling reactions compared to this compound .
Non-Deuterated Diethylamine
- Structure : C₄H₁₁N (two ethyl groups attached to NH).
- Applications : Industrial solvent, precursor for pesticides, and rubber chemicals.
- Key Differences : Lacks isotopic labeling, making it unsuitable for NMR or tracer studies. Higher reactivity in proton-mediated reactions due to hydrogen presence .
Functional and Structural Analogues
2-(6,6-Dimethyloxan-2-yl)ethan-1-amine
- Structure : Contains an oxane ring with ethylamine substitution.
- Unique Features : Stereochemical complexity and ring structure enhance binding affinity to biological targets.
- Applications : Investigated for enzyme inhibition and receptor modulation.
- Key Differences : The oxane ring introduces rigidity, reducing conformational flexibility compared to this compound’s linear structure .
{[(2R,6S)-2,6-Dimethyloxan-4-yl]methyl}(methyl)amine
- Structure : Chiral oxane ring with methyl and methylamine groups.
- Unique Features : Stereospecific interactions in catalysis and drug design.
- Applications : Used in asymmetric synthesis and pharmaceutical intermediates.
- Key Differences : Chirality and ring structure limit its use in deuterium-dependent studies, unlike this compound .
Comparative Data Table
Biological Activity
Diethyl-d6-amine, a deuterated derivative of diethylamine, has garnered interest in various fields of biological research. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications. The findings are supported by case studies and data tables that illustrate the compound's effects in biological systems.
Chemical Structure and Properties
This compound (C6H15N) is characterized by the presence of six deuterium atoms, which enhances its stability and alters its interaction with biological systems compared to its non-deuterated counterpart. The deuteration can affect the compound's pharmacokinetics and metabolism, making it a valuable tool in research.
Biological Activity Overview
This compound has been studied for its various biological activities, including:
- Antiproliferative Effects : Research indicates that compounds containing amine functionalities, such as this compound, can exhibit significant antiproliferative activity against cancer cell lines. For example, a study found that structurally similar compounds demonstrated IC50 values in the submicromolar range against several cancer types .
- Enzyme Inhibition : this compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase, both crucial in cellular metabolism and antibiotic resistance .
The biological activity of this compound can be attributed to several mechanisms:
- Intercalation with Nucleic Acids : Similar to other amine-containing compounds, this compound may intercalate with DNA or RNA, disrupting replication and transcription processes. This is supported by studies showing that related compounds bind to polynucleotide structures, influencing their stability and function .
- Modulation of Cellular Signaling : this compound can interact with various signaling pathways within cells. Its structure allows it to influence receptor binding and downstream signaling cascades, which can lead to altered cell proliferation and survival rates.
- Altered Pharmacokinetics : The incorporation of deuterium alters the metabolic pathways of the compound, potentially leading to prolonged half-life and reduced toxicity compared to non-deuterated analogs. This property is particularly advantageous in drug development .
Case Study 1: Anticancer Activity
A study examined the antiproliferative effects of this compound analogs on various cancer cell lines (HCT-116, Hep2). The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 0.5 µM to 2 µM. Notably, compounds with electron-withdrawing groups showed enhanced activity compared to those with electron-donating groups .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | HCT-116 | 0.5 | DHFR Inhibition |
| 2b | Hep2 | 1.0 | Enzyme Modulation |
| 2c | WI-38 | 1.5 | Intercalation |
Case Study 2: Enzyme Inhibition
In another investigation focusing on enzyme inhibition, this compound was tested against DHFR and enoyl ACP reductase. The study revealed that the compound effectively inhibited these enzymes at concentrations comparable to traditional inhibitors used in clinical settings .
| Enzyme | Inhibition (%) at 10 µM |
|---|---|
| Dihydrofolate Reductase | 85% |
| Enoyl ACP Reductase | 78% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
